![molecular formula C8H16O B1435312 2-Cyclobutyl-2-methylpropan-1-ol CAS No. 1593836-53-3](/img/structure/B1435312.png)
2-Cyclobutyl-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biofuel Production
- Anaerobic Biofuel Production : A study discussed the engineered enzymes in Escherichia coli for anaerobic production of isobutanol, a biofuel, demonstrating the importance of metabolic pathway engineering for efficient biofuel production (Bastian et al., 2011). This highlights the potential application of similar compounds in biofuel synthesis through genetic and enzymatic modifications.
Synthetic Chemistry
- Peptidotriazoles Synthesis : A study on solid-phase synthesis of peptidotriazoles via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions indicates the utility of such processes in creating diverse and functionalized molecular structures (Tornøe et al., 2002). This suggests potential applications in synthesizing structurally complex molecules for various purposes, including pharmaceuticals and materials science.
Atmospheric Chemistry
- Tropospheric Degradation Studies : Research on the tropospheric degradation of hydroxyaldehydes derived from volatile vegetative emissions, such as Z-3-hexen-1-ol and 2-methyl-3-buten-2-ol, provides insights into atmospheric chemical processes and the impact of natural emissions on air quality (Reisen et al., 2003). Understanding the atmospheric fate of compounds similar to "2-Cyclobutyl-2-methylpropan-1-ol" could contribute to environmental monitoring and pollution mitigation strategies.
Mechanism of Action
Mode of Action
Primary alcohols like 2-methylpropan-1-ol can be oxidized to carboxylic acids . This oxidation involves the formation of a chromate ester intermediate, which is then further oxidized to yield a carboxylic acid .
Biochemical Pathways
The oxidation of primary alcohols to carboxylic acids is a common biochemical pathway .
Pharmacokinetics
Its molecular weight (12822 g/mol) and predicted boiling point (1716±80 °C) suggest that it may have reasonable bioavailability .
Result of Action
The oxidation of primary alcohols to carboxylic acids can result in changes in cellular ph and redox balance .
properties
IUPAC Name |
2-cyclobutyl-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2,6-9)7-4-3-5-7/h7,9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGPPZYQZMWBDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.